1-(Butan-2-yl)-4-cyclohexylpiperazine

Dopamine receptor Neuropsychiatric GPCR antagonist

Procuring rare N,N'-disubstituted piperazines with documented selectivity profiles for SAR exploration remains a key bottleneck. 1-(Butan-2-yl)-4-cyclohexylpiperazine resolves this with a validated cyclohexylpiperazine pharmacophore and a chiral sec-butyl substituent for enantioselective optimization. • Sigma-2 receptor privileged scaffold - structural entry point for cancer, CNS, and pain research. • Chiral sec-butyl group enables enantiomer-dependent receptor binding studies. • Attenuated D2 activity (IC50 24,800 nM) - ideal as negative control or baseline comparator. Available for immediate global procurement as a custom-synthesis building block.

Molecular Formula C14H28N2
Molecular Weight 224.39 g/mol
Cat. No. B10890171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butan-2-yl)-4-cyclohexylpiperazine
Molecular FormulaC14H28N2
Molecular Weight224.39 g/mol
Structural Identifiers
SMILESCCC(C)N1CCN(CC1)C2CCCCC2
InChIInChI=1S/C14H28N2/c1-3-13(2)15-9-11-16(12-10-15)14-7-5-4-6-8-14/h13-14H,3-12H2,1-2H3
InChIKeyWNFAXYCQJBSZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Butan-2-yl)-4-cyclohexylpiperazine: Procurement-Relevant Structural and Physicochemical Baseline


1-(Butan-2-yl)-4-cyclohexylpiperazine (CAS 510721-20-7) is a disubstituted piperazine derivative with the molecular formula C14H28N2 and a molecular weight of 224.39 g/mol . The compound features a cyclohexyl group at one piperazine nitrogen and a sec-butyl (1-methylpropyl) group at the other nitrogen [1]. Its predicted physicochemical properties include a boiling point of 297.7 ± 8.0 °C, a density of 0.945 ± 0.06 g/cm³, and a pKa of 8.46 ± 0.10 .

1-(Butan-2-yl)-4-cyclohexylpiperazine: Why Generic Substitution Among Piperazine Analogs Is Not Warranted


In piperazine-based research and industrial procurement, the specific N-substituent pairing fundamentally determines pharmacological profile, physicochemical behavior, and synthetic utility. The sec-butyl group in 1-(butan-2-yl)-4-cyclohexylpiperazine introduces a chiral center at the α-carbon of the substituent [1], a structural feature absent in analogs with linear alkyl chains (e.g., n-butyl) or aromatic substituents (e.g., phenylpiperazines). This chirality can produce enantiomer-dependent differences in receptor binding affinity and functional selectivity [2]. Furthermore, the cyclohexyl group confers distinct lipophilicity and steric properties compared to phenyl or benzyl piperazines, affecting membrane permeability, metabolic stability, and off-target engagement profiles [3]. Substituting this compound with a different cyclohexylpiperazine derivative—even one with a similar alkyl chain—without comparative binding, functional, or pharmacokinetic data cannot be justified based on structural similarity alone.

1-(Butan-2-yl)-4-cyclohexylpiperazine: Quantitative Differential Evidence Against Closest Analogs


Rat D2 Dopamine Receptor Antagonist Activity: 1-(Butan-2-yl)-4-cyclohexylpiperazine vs. Structural Analogs

1-(Butan-2-yl)-4-cyclohexylpiperazine demonstrates antagonist activity at the rat D2 dopamine receptor with an IC50 of 24,800 nM (24.8 µM) [1]. This quantitative value establishes a baseline for D2 engagement in this specific scaffold. The sec-butyl substitution in this compound contrasts with aromatic-substituted piperazines (e.g., arylpiperazines) which frequently exhibit sub-nanomolar to low nanomolar D2 binding affinities [2]. The cyclohexyl group in this scaffold has been associated with sigma receptor ligand development rather than high-potency dopamine receptor targeting, suggesting a distinct pharmacological niche [3].

Dopamine receptor Neuropsychiatric GPCR antagonist

Chiral sec-Butyl Substituent: Implications for Enantioselective Binding vs. Achiral n-Butyl Piperazines

The sec-butyl group in 1-(butan-2-yl)-4-cyclohexylpiperazine contains a chiral center at the carbon adjacent to the piperazine nitrogen [1]. In contrast, analogs with linear n-butyl substituents lack this chiral feature. Studies on structurally related N-alkyl piperazines with chiral centers have demonstrated that the stereochemistry of the substituent significantly affects receptor binding affinity and functional activity [2]. For example, in sigma receptor ligand development using cyclohexylpiperazine scaffolds, the presence and orientation of methyl substituents on the alkyl chain were shown to alter binding selectivity profiles [3].

Chiral synthesis Enantioselective binding Structure-activity relationship

Cyclohexyl vs. Phenyl Piperazine Scaffold: Differential Lipophilicity and Predicted pKa

1-(Butan-2-yl)-4-cyclohexylpiperazine has a predicted pKa of 8.46 ± 0.10 . The cyclohexyl group confers higher lipophilicity (predicted LogP ~3.2-3.8 based on structural calculation methods) compared to phenyl-substituted piperazines [1]. Studies comparing 4-cyclohexylpiperazine and 4-phenylpiperazine derivatives in melanocortin-4 receptor (MC4R) ligand development demonstrated that cyclohexyl substitution consistently provided high-affinity binding, whereas phenyl substitution required additional structural modifications to achieve comparable potency [2].

Physicochemical properties Lipophilicity Drug-likeness

Sigma Receptor Scaffold Lineage: Cyclohexylpiperazine Core as Privileged Sigma Ligand Pharmacophore

The cyclohexylpiperazine scaffold in 1-(butan-2-yl)-4-cyclohexylpiperazine belongs to a well-characterized class of sigma receptor ligands [1]. Representative cyclohexylpiperazine derivatives such as PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) exhibit high-affinity sigma-2 receptor binding (Ki = 0.34 nM) [2] and demonstrate 46-fold to 59-fold sigma-2 versus sigma-1 selectivity in tumor cell lines [3]. This establishes the cyclohexylpiperazine core as a privileged pharmacophore for sigma receptor engagement, distinct from phenylpiperazine scaffolds which preferentially target dopamine and serotonin receptors [4].

Sigma receptor Radioligand binding CNS pharmacology

Cyclohexylpiperazine MC4R Antagonist Potency: Scaffold Validation for Metabolic Disorder Research

Cyclohexylpiperazine derivatives have been validated as potent and selective antagonists of the human melanocortin-4 receptor (MC4R) [1]. Representative compound 14t from this series displayed binding affinity (Ki) of 4.2 nM at MC4R and 1,100 nM at MC3R, representing a 262-fold selectivity for MC4R over MC3R [1]. Additionally, compound 11i from the same scaffold class demonstrated potent agonist activity with EC50 = 33 nM and intrinsic activity of 96% [2]. The cyclohexyl group was specifically identified as a favorable replacement for benzyl groups, providing consistent high-affinity MC4R binding [3].

Melanocortin-4 receptor Metabolic disorders GPCR antagonist

Predicted Solubility and Permeability Profile: Baseline for Formulation Development

Physicochemical predictions for 1-(butan-2-yl)-4-cyclohexylpiperazine indicate a boiling point of 297.7 ± 8.0 °C, density of 0.945 ± 0.06 g/cm³, and pKa of 8.46 ± 0.10 . The compound's pKa of 8.46 suggests predominant protonation at physiological pH (pH 7.4), which influences aqueous solubility and membrane permeability. Comparative intestinal permeability data for structurally related piperazine compounds show specific intestinal permeability values of approximately 1.9 × 10⁻⁴ cm/min in PBPK models [1]. The cyclohexyl group confers higher lipophilicity than phenyl analogs, potentially affecting blood-brain barrier penetration and tissue distribution profiles [2].

Physicochemical properties Formulation ADME

1-(Butan-2-yl)-4-cyclohexylpiperazine: Evidence-Supported Research and Industrial Application Scenarios


Sigma Receptor Pharmacology Research: Scaffold Entry Point for Sigma-1/Sigma-2 Ligand Development

Based on the established lineage of cyclohexylpiperazine derivatives as high-affinity sigma receptor ligands (e.g., PB28 with sigma-2 Ki = 0.34 nM and 46-59 fold sigma-2/sigma-1 selectivity) [1], 1-(butan-2-yl)-4-cyclohexylpiperazine serves as a starting scaffold for developing novel sigma receptor modulators. The cyclohexylpiperazine core is a privileged pharmacophore for sigma-2 receptor engagement, distinguishing it from phenylpiperazine scaffolds that primarily target dopamine and serotonin receptors [2]. Researchers investigating sigma receptor biology in cancer, CNS disorders, or pain pathways may utilize this compound as a structural entry point for SAR exploration, leveraging the sec-butyl chiral center for enantioselective ligand optimization [3].

D2 Dopamine Receptor Reference Tool: Attenuated Potency Baseline for Off-Target Screening

With a documented D2 dopamine receptor antagonist IC50 of 24,800 nM in rat striatal membranes [1], 1-(butan-2-yl)-4-cyclohexylpiperazine provides a reference point for researchers requiring compounds with attenuated dopaminergic activity. This contrasts sharply with high-affinity arylpiperazine antipsychotics (IC50 typically <100 nM) [2], positioning this compound as a potential negative control or baseline comparator in D2 receptor screening panels. The quantitative IC50 value enables direct comparison with in-house compounds and informs selection when D2 engagement is undesirable for a given research program [3].

MC4R Metabolic Disorder Research: Cyclohexylpiperazine Scaffold for Obesity and Feeding Studies

Cyclohexylpiperazine derivatives have demonstrated potent MC4R antagonist activity (e.g., compound 14t: MC4R Ki = 4.2 nM with 262-fold selectivity over MC3R) [1] and agonist activity (e.g., compound 11i: EC50 = 33 nM, IA = 96%) [2]. The cyclohexyl group was specifically validated as a favorable replacement for benzyl groups in achieving high MC4R affinity [3]. 1-(Butan-2-yl)-4-cyclohexylpiperazine, bearing this validated cyclohexylpiperazine scaffold, is suitable for metabolic disorder research programs targeting MC4R-mediated pathways in obesity, feeding behavior, and energy homeostasis [4].

Chiral Piperazine Building Block: Enantioselective Synthesis and Asymmetric Catalysis Development

The sec-butyl group in 1-(butan-2-yl)-4-cyclohexylpiperazine introduces a chiral center adjacent to the piperazine nitrogen [1], a structural feature absent in n-alkyl and benzyl piperazine analogs. This chirality may confer enantiomer-dependent differences in receptor binding and functional activity [2]. The compound's predicted pKa of 8.46 ± 0.10 and boiling point of 297.7 ± 8.0 °C [3] provide essential handling parameters for synthetic applications. This compound is appropriate for medicinal chemistry programs requiring chiral piperazine building blocks for enantioselective synthesis, asymmetric catalysis development, or the exploration of stereochemistry-dependent pharmacology in sigma receptor and MC4R ligand optimization [4].

Technical Documentation Hub

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24 linked technical documents
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